4-Methyl-2-(oxetan-3-yloxy)pyridine

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

4-Methyl-2-(oxetan-3-yloxy)pyridine (CAS 2200106-45-0) is a heterocyclic small molecule with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, consisting of a pyridine core bearing a methyl substituent at the 4-position and an oxetan-3-yloxy ether at the 2-position. This compound is primarily utilized as a synthetic building block in medicinal chemistry, where the oxetane ring is leveraged to modulate lipophilicity, metabolic stability, and conformational preferences of drug candidates.

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 2200106-45-0
Cat. No. B2437046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(oxetan-3-yloxy)pyridine
CAS2200106-45-0
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESCC1=CC(=NC=C1)OC2COC2
InChIInChI=1S/C9H11NO2/c1-7-2-3-10-9(4-7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3
InChIKeyKCVOSGGEBUAHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(oxetan-3-yloxy)pyridine CAS 2200106-45-0: Core Physicochemical and Structural Profile


4-Methyl-2-(oxetan-3-yloxy)pyridine (CAS 2200106-45-0) is a heterocyclic small molecule with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, consisting of a pyridine core bearing a methyl substituent at the 4-position and an oxetan-3-yloxy ether at the 2-position . This compound is primarily utilized as a synthetic building block in medicinal chemistry, where the oxetane ring is leveraged to modulate lipophilicity, metabolic stability, and conformational preferences of drug candidates [1].

Why 4-Methyl-2-(oxetan-3-yloxy)pyridine Cannot Be Simply Replaced by Other Oxetane-Pyridine Isomers


The specific 2-oxetanyloxy-4-methyl substitution pattern on the pyridine ring dictates a unique electronic and steric environment that cannot be replicated by moving the methyl group to the 5- or 6-position, or by replacing it with a hydrogen or halogen . Even isomers with identical molecular formulas (e.g., 2-methyl-6-(oxetan-3-yloxy)pyridine) present different hydrogen-bonding topologies and metal-coordination geometries, leading to divergent reactivity in cross-coupling and lithiation reactions [1]. These regioisomeric differences can critically affect binding affinities in biological targets, as demonstrated for related oxetane-pyridine series where even minor positional changes resulted in >10-fold potency shifts [2].

Quantitative Differentiation of 4-Methyl-2-(oxetan-3-yloxy)pyridine from Its Closest Structural Analogs


Regioisomeric Purity: Positional Effect on Pyridine Basicity and Hydrogen-Bonding Capacity

Compared to its closest isomer, 2-methyl-6-(oxetan-3-yloxy)pyridine (CAS 2197638-10-9), the target compound positions the oxetanyloxy group at the pyridine 2-position adjacent to the ring nitrogen . This ortho arrangement enables intramolecular hydrogen bonding between the oxetane oxygen and the pyridinium N-H in protonated states, which is sterically impossible in the 2-methyl-6-substituted isomer where the ether linkage is distal to the nitrogen .

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Molecular Weight and Fractional sp³ Character Differentiate from Non-Methylated Analog

Direct comparison with 4-(oxetan-3-yloxy)pyridine (CAS 2122194-79-8), which lacks the 4-methyl group, reveals that the target compound possesses a higher molecular weight (+14 Da due to the CH₂ increment) and increased fraction of sp³-hybridized carbons (Fsp³), a descriptor strongly correlated with clinical success rates .

Physicochemical Properties Lead-Likeness Property-Guided Design

Synthetic Tractability: Ortho-Lithiation Enables Regioselective C3-Functionalization

The target compound's substitution pattern is specifically amenable to ortho-lithiation at the pyridine C3 position. Rouquet et al. demonstrated that 3-oxetane-substituted pyridines undergo highly regioselective lithiation at the 4-position (equivalent to the 3-position relative to the oxetanyloxy group in the target compound) using n-BuLi, enabling electrophilic quenching to introduce diverse functionalities [1]. In contrast, the 4-unsubstituted analog 4-(oxetan-3-yloxy)pyridine lacks this regiochemical control due to competing lithiation pathways .

Synthetic Methodology Late-Stage Functionalization Building Block Utility

Differential Patent Landscape: 4-Methyl Substitution Avoids Crowded Brominated IP Space

The closely related 5-bromo-4-methyl-2-(oxetan-3-yloxy)pyridine (CAS 1600802-65-0, MW 244.09) is extensively claimed in Raf kinase inhibitor patents and has been identified as a hit scaffold in high-throughput screening campaigns targeting protein-protein interactions in inflammatory pathways [1]. By contrast, the target compound's absence of halogen substitution places it in a structurally distinct chemical space with respect to existing composition-of-matter patent claims , offering a cleaner starting point for novel lead series where bromine is not required for activity.

IP Analysis Freedom to Operate Lead Series Selection

Optimal Procurement Scenarios for 4-Methyl-2-(oxetan-3-yloxy)pyridine Based on Structural Differentiation


Fragment-Based Drug Discovery Requiring High Fsp³ Starting Points

With an Fsp³ of 0.56—significantly higher than the non-methylated analog 4-(oxetan-3-yloxy)pyridine (Fsp³ = 0.50)—the target compound is a superior choice for fragment library enrichment aimed at improving clinical developability . Procurement teams building fragment collections biased toward lead-like chemical space should prioritize this compound over des-methyl analogs to increase the probability of identifying hits with favorable physicochemical profiles.

Synthesis of C3-Functionalized Oxetane-Pyridine Libraries via Regioselective Lithiation

The 4-methyl-2-(oxetan-3-yloxy) substitution pattern directs ortho-lithiation exclusively to the pyridine C3 position, enabling clean, single-isomer functionalization with electrophiles (e.g., aldehydes, boronic esters, halogens) . This regiochemical control is not achievable with 4-unsubstituted or 5-methyl isomers, which yield complex mixtures. Medicinal chemistry groups conducting SAR exploration around the pyridine core should select this compound to minimize purification burden and maximize synthetic efficiency.

Novel Lead Series Development Avoiding Halogen-Dependent IP Constraints

For organizations targeting kinase or protein-protein interaction pathways where the brominated analog 5-bromo-4-methyl-2-(oxetan-3-yloxy)pyridine is extensively patented, the target compound provides a structurally distinct entry point . Its lack of halogen substitution reduces molecular weight by 32% (165.19 vs. 244.09 g/mol), simplifies synthetic access, and circumvents existing composition-of-matter claims, offering greater freedom to operate for novel inhibitor programs.

Physicochemical Property Optimization in Oxetane-Containing Lead Series

The ortho-relationship between the oxetanyloxy group and the pyridine nitrogen creates a unique intramolecular hydrogen-bonding motif that modulates pKa and solubility, distinguishing it from the 2-methyl-6-substituted isomer . Teams engaged in property-guided optimization of oxetane-containing leads should select this regioisomer to exploit this H-bonding effect for tuning pharmacokinetic parameters without introducing additional heteroatoms.

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